1-(6-(furan-2-yl)pyridazin-3-yl)-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)piperidine-3-carboxamide
Beschreibung
The compound 1-(6-(furan-2-yl)pyridazin-3-yl)-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)piperidine-3-carboxamide is a structurally complex molecule featuring a piperidine-3-carboxamide core linked to two pyridazine moieties substituted with furan and thiophene heterocycles. Pyridazine derivatives are well-documented in medicinal chemistry for their role as kinase inhibitors, enzyme modulators, and antiviral agents . The presence of furan (oxygen-containing) and thiophene (sulfur-containing) rings introduces distinct electronic and steric properties, which may influence binding affinity and metabolic stability.
Eigenschaften
IUPAC Name |
1-[6-(furan-2-yl)pyridazin-3-yl]-N-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N6O3S/c31-23-10-8-19(21-6-3-15-34-21)28-30(23)13-11-25-24(32)17-4-1-12-29(16-17)22-9-7-18(26-27-22)20-5-2-14-33-20/h2-3,5-10,14-15,17H,1,4,11-13,16H2,(H,25,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HROXLCOPGQLXPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NN=C(C=C2)C3=CC=CO3)C(=O)NCCN4C(=O)C=CC(=N4)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vergleich Mit ähnlichen Verbindungen
Structural Analogues and Key Differences
The following compounds share partial structural homology with the target molecule, enabling comparative analysis:
Table 1: Structural and Functional Comparison
Note: Molecular weights for the target compound and AZ331 are calculated theoretically based on formula.
Key Observations :
Heterocyclic Diversity : The target compound uniquely combines furan and thiophene substituents, whereas analogues like ZINC08765174 prioritize indole and phenyl groups . Thiophene’s electron-rich aromatic system may enhance π-π stacking compared to chloropyridazine in ’s compound .
Linker Flexibility: The ethyl spacer in the target compound contrasts with the rigid thioether or propanoyl linkers in AZ331 and ZINC08765174, respectively. This may confer adaptability in binding pocket interactions .
Pharmacophore Alignment : ZINC08765174’s high docking affinity for COVID-19 Mpro (−11.132 kcal/mol) suggests that piperidine-3-carboxamide derivatives with bulky aromatic substituents (e.g., indole) excel in protease inhibition. The target compound’s furan/thiophene system could mimic this behavior but requires empirical validation .
ADME and Physicochemical Properties
While explicit data for the target compound are unavailable, comparisons with ZINC08765174 highlight critical trends:
- Lipinski’s Rule Compliance: ZINC08765174 adheres to Lipinski’s criteria (MW <500, hydrogen bond donors/acceptors ≤5/10), whereas the target compound’s higher molecular weight (~521.58) may challenge bioavailability .
Research Implications and Gaps
- Structural Optimization : Replace the ethyl linker with shorter spacers (e.g., methylene) to reduce MW while retaining heterocyclic benefits.
- Target Validation : Prioritize assays against proteases (e.g., Mpro, kinases) given the inhibitory precedence of piperidine-carboxamides .
- Synthetic Feasibility : The pyridazine-thiophene moiety may require multi-step synthesis, as seen in dihydropyridine derivatives .
Q & A
Basic: What are the optimal synthetic routes for preparing this compound, and what intermediates are critical for yield optimization?
The synthesis typically involves multi-step reactions, starting with functionalization of the pyridazine core. Key steps include:
- Coupling reactions : Thiophene and furan moieties are introduced via Suzuki-Miyaura or Buchwald-Hartwig cross-coupling, requiring Pd catalysts and controlled temperatures (70–100°C) .
- Amide bond formation : The piperidine-3-carboxamide group is attached using carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous DMF or DCM .
- Critical intermediates :
- 6-(furan-2-yl)pyridazine-3-carboxylic acid (precursor for piperidine coupling).
- 2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethylamine (for ethyl linker attachment) .
Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >95% purity.
Basic: How is structural characterization validated, and what analytical techniques are essential?
Validation requires a combination of spectroscopic and chromatographic methods:
- NMR spectroscopy : - and -NMR confirm regiochemistry of thiophene/furan substituents and piperidine conformation .
- High-resolution mass spectrometry (HRMS) : Verifies molecular weight (e.g., [M+H] peak) .
- HPLC-PDA : Assesses purity (>95%) and detects residual solvents .
- X-ray crystallography : Resolves ambiguous stereochemistry in the piperidine ring or amide orientation, though co-crystallization with target proteins may be needed .
Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., IC50_{50}50 variability) across studies?
Contradictions often arise from experimental variables:
- Assay conditions : Differences in buffer pH, ionic strength, or reducing agents (e.g., DTT) can alter compound stability or target binding. Standardize protocols using guidelines like NIH Assay Guidance Manual .
- Cellular models : Use isogenic cell lines to control for genetic background effects. For example, discrepancies in anticancer activity may stem from p53 status or efflux pump expression .
- Metabolic interference : Test for off-target interactions (e.g., CYP450 inhibition) using liver microsomes. LC-MS/MS quantifies metabolite profiles .
- Data normalization : Apply robust statistical methods (e.g., Grubbs’ test for outliers) and report IC values with 95% confidence intervals .
Advanced: What strategies are recommended for structure-activity relationship (SAR) studies targeting pyridazine-thiophene-furan hybrids?
SAR analysis should focus on:
- Core modifications : Replace thiophene with furan derivatives (e.g., 5-nitro-furan) to assess electronic effects on target binding. highlights sulfur-to-oxygen substitutions alter π-π stacking .
- Linker optimization : Shorten the ethyl linker to a methyl group or introduce rigidity (e.g., propargyl) to evaluate conformational flexibility’s impact on potency .
- Piperidine substitutions : Introduce fluorine at C-2 or C-4 positions to modulate lipophilicity (clogP) and blood-brain barrier permeability .
- Biological testing : Prioritize targets linked to pyridazine derivatives (e.g., kinases, PARP) using fluorescence polarization assays .
Advanced: How can binding affinity and mechanism of action be determined experimentally?
- Surface plasmon resonance (SPR) : Immobilize the target protein (e.g., PARP1) on a CM5 chip to measure real-time values. Include negative controls (e.g., BSA) to rule out nonspecific binding .
- Isothermal titration calorimetry (ITC) : Quantify enthalpy/entropy changes during binding. For example, entropy-driven interactions suggest hydrophobic pocket engagement .
- Molecular dynamics (MD) simulations : Use Schrödinger Suite or GROMACS to model ligand-receptor interactions over 100 ns trajectories. Key residues (e.g., Asp/His in catalytic sites) are validated via alanine scanning .
- Competitive inhibition assays : Co-incubate with known inhibitors (e.g., olaparib for PARP) to confirm target specificity .
Advanced: What are the best practices for assessing metabolic stability and toxicity in preclinical models?
- In vitro ADME :
- Microsomal stability : Incubate with human liver microsomes (HLM) and NADPH. Monitor parent compound depletion via LC-MS/MS over 60 minutes .
- CYP inhibition : Screen against CYP3A4/2D6 using fluorogenic substrates .
- In vivo models :
- Rodent pharmacokinetics : Administer IV/PO doses (1–10 mg/kg) and collect plasma at 0–24h. Calculate , , and bioavailability .
- Toxicogenomics : Perform RNA-seq on liver/kidney tissues to identify off-target gene regulation (e.g., Nrf2 pathways) .
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